Cas no 118385-86-7 (2-Phenyl-1-pyridin-4-yl-ethylamine)

2-Phenyl-1-pyridin-4-yl-ethylamine is a structurally distinct amine compound featuring both phenyl and pyridinyl moieties, which may confer unique reactivity and binding properties. Its bifunctional design makes it a potential intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors or enzyme modulation. The pyridine ring enhances solubility and coordination potential, while the phenyl group contributes to hydrophobic interactions. This compound’s versatility allows for further derivatization, enabling applications in medicinal chemistry and ligand design. High-purity grades ensure reproducibility in research settings. Its well-defined structure supports mechanistic studies and structure-activity relationship (SAR) investigations.
2-Phenyl-1-pyridin-4-yl-ethylamine structure
118385-86-7 structure
Product Name:2-Phenyl-1-pyridin-4-yl-ethylamine
CAS No:118385-86-7
MF:C13H14N2
MW:198.263662815094
CID:823677
PubChem ID:9990326
Update Time:2025-06-18

2-Phenyl-1-pyridin-4-yl-ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-1-pyridin-4-yl-ethylamine
    • 4-Pyridinemethanamine, α-(phenylmethyl)-, hydrochloride
    • NJLNPSNPLSKMMA-UHFFFAOYSA-N
    • 2-Phenyl-1-(4-pyridyl)ethylamine
    • 1-(4-pyridinyl)-2-phenylethylamine
    • (2-phenyl-1-pyridin-4-ylethyl)amine
    • Inchi: 1S/C13H14N2/c14-13(12-6-8-15-9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10,14H2
    • InChI Key: NJLNPSNPLSKMMA-UHFFFAOYSA-N
    • SMILES: NC(C1C=CN=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 198.115698455g/mol
  • Monoisotopic Mass: 198.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9
  • XLogP3: 1.7

2-Phenyl-1-pyridin-4-yl-ethylamine Pricemore >>

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